2-Amino-1H-imidazole-4,5-dicarbonitrile
Description
Contextual Significance of Imidazole (B134444) Heterocycles in Synthetic Chemistry and Materials Science
Imidazole is an aromatic, five-membered planar ring containing two nitrogen atoms. tsijournals.com First synthesized by Heinrich Debus in 1858, this heterocyclic compound is a cornerstone in various scientific fields due to its unique chemical properties. nih.gov Imidazole is amphiprotic, meaning it can act as both an acid and a base, and it is highly polar and soluble in water. tsijournals.com Its aromatic nature, conferred by a sextet of π electrons, contributes to its stability and reactivity. tsijournals.comnumberanalytics.com
In synthetic chemistry , the imidazole nucleus is a versatile scaffold for creating a vast array of derivatives. tsijournals.comresearchgate.net Its structure is fundamental to many important biological molecules, including the amino acid histidine and the hormone histamine. tsijournals.comresearchgate.net The ability of the imidazole ring to participate in hydrogen bonding and its basicity make it a crucial component in many catalytic processes. numberanalytics.comresearchgate.net Synthetic strategies for creating imidazole derivatives are numerous and continue to be developed, including classic methods like the Debus-Radziszewski synthesis and modern transition metal-catalyzed reactions. numberanalytics.com
In materials science , imidazole and its derivatives are integral to the development of advanced materials. mdpi.com Imidazole-based polymers are used for biological and material science applications due to their ability to associate with biological molecules through hydrogen bonding. researchgate.net Imidazolium salts, derived from the alkylation of imidazole, are used as ionic liquids with high thermal stability, and have applications in creating nanocomposites, dissolving carbohydrates, and as solvents in various reactions. researchgate.net Furthermore, organic conjugated molecules with an imidazole core are being investigated for their high efficiencies in organic light-emitting diodes (OLEDs) through hot exciton (B1674681) pathways. rsc.org The imidazole ring's ability to coordinate with metal ions also makes it a valuable component in the development of chemosensors and metal-organic frameworks (MOFs). mdpi.com
Historical Development and Emerging Research Trajectories of Dicyanoimidazoles
While the parent imidazole ring was discovered in the 19th century, the exploration of its dicyano-substituted derivatives is a more recent endeavor. nih.gov The development of dicyanoimidazoles, such as 4,5-dicyanoimidazole (B129182), has been driven by their unique electronic properties conferred by the electron-withdrawing cyano groups. An early, significant application for 4,5-dicyanoimidazole (DCI) was found in nucleic acid chemistry, where it was introduced as a highly effective activator for the coupling of phosphoramidites during the automated solid-phase synthesis of oligonucleotides. nih.gov Its superior performance compared to the traditional activator, 1H-tetrazole, was attributed to its higher nucleophilicity and solubility in acetonitrile (B52724). nih.gov
Research into dicyanoimidazoles has since expanded into various areas of synthetic and materials chemistry. The synthesis of new derivatives of 4,5-dicyanoimidazole and the related 4,4',5,5'-tetracyano-2,2'-biimidazole was reported in the early 1990s, indicating a growing interest in these highly functionalized heterocycles. acs.org
Emerging research trajectories for dicyanoimidazoles focus on leveraging their unique properties for advanced applications:
Precursors for High-Nitrogen Materials: The cyano groups can be converted into other nitrogen-rich functionalities, such as tetrazoles, making dicyanoimidazoles valuable precursors for energetic materials.
Functional Materials: The strong electron-accepting nature of the dicyanoimidazole core makes it an attractive building block for materials with interesting photophysical and electronic properties, including fluorophores and components for OLEDs. researchgate.net
Coordination Chemistry: The nitrogen atoms of the imidazole ring and the cyano groups provide multiple coordination sites, making these molecules excellent ligands for constructing metal-organic frameworks (MOFs) and coordination polymers. chemicalbook.com
Medicinal Chemistry: The imidazole scaffold is a "privileged structure" in drug discovery, and dicyano-substituted derivatives are explored for their potential as inhibitors of various enzymes, such as kinases, by mimicking substituted purines. nih.govnih.gov
Overview of Research Domains and Objectives for 2-Amino-1H-imidazole-4,5-dicarbonitrile
Research on this compound (AIDCN) is concentrated in several key domains, primarily driven by its reactive functional groups which make it a valuable starting material. cymitquimica.comsrdpharma.com
| Research Domain | Primary Objective | Key Application/Compound |
|---|---|---|
| Energetic Materials Synthesis | To synthesize novel high-nitrogen compounds with high thermal stability and low sensitivity. | Synthesis of 2,2′-azobis(1H-imidazole-4,5-dicarbonitrile) (TCAD). mdpi.com |
| Materials Science & Coordination Chemistry | To create novel functional materials with specific structural and electronic properties. | Formation of 3-D metal-organic frameworks (MOFs), for example with silver(I). chemicalbook.com |
| Organic Synthesis | To utilize it as a versatile building block for constructing more complex heterocyclic systems. | Precursor for substituted 5-amino-1H-imidazole-4-carbonitriles. researchgate.net |
| Medicinal Chemistry | To investigate its potential as a scaffold for developing new therapeutic agents. | Development of pharmaceuticals and agrochemicals. cymitquimica.com |
The primary objectives within these domains include:
Synthesis of Energetic Compounds: A significant area of research involves using this compound as a commercially available starting material for high-nitrogen energetic materials. mdpi.com For example, it is used to synthesize 2,2′-azobis(1H-imidazole-4,5-dicarbonitrile) (TCAD), a compound with very high thermal stability, making it a promising precursor for a new class of energetic compounds. mdpi.com
Development of Metal-Organic Frameworks (MOFs): The compound is reported to form a novel three-dimensional metal-organic framework with silver(I). chemicalbook.com The objective is to exploit its coordinating abilities to create porous materials with potential applications in catalysis, gas storage, or separation.
Intermediate for Heterocyclic Synthesis: Researchers use this compound as a building block for more complex molecules. For instance, it serves as a precursor in the synthesis of new substituted 5-amino-1H-imidazole-4-carbonitriles. researchgate.netresearchgate.net
Exploration in Medicinal Chemistry: Its structural features make it a candidate for further investigation in drug discovery. cymitquimica.com The imidazole core is a well-established pharmacophore, and the dinitrile and amino substitutions offer points for modification to interact with biological targets. cymitquimica.comnih.gov
Structure
3D Structure
Properties
IUPAC Name |
2-amino-1H-imidazole-4,5-dicarbonitrile | |
|---|---|---|
| Source | PubChem | |
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| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H3N5/c6-1-3-4(2-7)10-5(8)9-3/h(H3,8,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MLOXIXGLIZLPDP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(#N)C1=C(N=C(N1)N)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H3N5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID2068268 | |
| Record name | 1H-Imidazole-4,5-dicarbonitrile, 2-amino- | |
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Molecular Weight |
133.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
40953-34-2 | |
| Record name | 2-Amino-1H-imidazole-4,5-dicarbonitrile | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=40953-34-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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| Record name | 1H-Imidazole-4,5-dicarbonitrile, 2-amino- | |
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| Record name | 1H-Imidazole-4,5-dicarbonitrile, 2-amino- | |
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| Record name | 1H-Imidazole-4,5-dicarbonitrile, 2-amino- | |
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| Record name | 2-amino-1H-imidazole-4,5-dicarbonitrile | |
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Synthetic Methodologies and Strategies for 2 Amino 1h Imidazole 4,5 Dicarbonitrile
Cyclization Reactions for the Formation of the Imidazole (B134444) Core Structure
The formation of the imidazole ring in 2-Amino-1H-imidazole-4,5-dicarbonitrile is predominantly achieved through cyclization reactions that utilize nitrile-containing precursors. These methods are valued for their ability to efficiently construct the desired heterocyclic system.
Approaches Involving Nitrile Precursors
The synthesis of imidazole derivatives, including this compound, has roots in prebiotic chemistry, which explores the origins of life's building blocks. Aminomalononitrile (B1212270) (AMN), a trimer of hydrogen cyanide, is a key prebiotic precursor for N-heterocycles. researchgate.net Inspired by this, multicomponent reactions involving AMN have been developed. For instance, amino imidazole carbonitrile derivatives have been synthesized through the microwave-assisted condensation of aminomalononitrile p-toluenesulfonate (AMNS), triethyl orthoformate (TEOF), and various protected α-amino acids. nih.gov This approach highlights the versatility of nitrile precursors in generating a diverse range of imidazole compounds. nih.gov
Another significant nitrile precursor is diaminomaleonitrile (B72808) (DAMN). While often used in oxidative cyclocondensation (see 2.1.2), it can also be a starting point for forming the imidazole ring under different conditions. For example, processes have been developed where DAMN is reacted with N-substituted carboxamides in the presence of phosphorus oxychloride to produce intermediates that can be cyclized to dicyanoimidazoles. google.com
Oxidative Cyclocondensation Reactions Utilizing Diaminomaleonitrile
A prevalent and efficient strategy for synthesizing 2-substituted-1H-imidazole-4,5-dicarbonitriles involves the oxidative cyclocondensation of an aldehyde with diaminomaleonitrile (DAMN). This one-pot synthesis is advantageous due to its operational simplicity and the ready availability of the starting materials. tandfonline.com The reaction proceeds through the initial formation of a Schiff base intermediate by the condensation of the aldehyde and DAMN, which then undergoes oxidative cyclization to form the imidazole ring. Various oxidizing agents and catalytic systems have been employed to facilitate this transformation, leading to high yields of the desired dicyanoimidazole derivatives. tandfonline.com
Catalytic Systems in the Synthesis of this compound
The choice of catalyst is crucial in the synthesis of this compound and its derivatives, influencing reaction rates, yields, and environmental impact. Both metal-free and metal-based catalytic systems have been successfully developed.
Metal-Free Catalysis Approaches (e.g., HNO3)
Nitric acid (HNO₃) has been identified as a highly efficient metal-free catalyst and strong oxidizing agent for the synthesis of 2-aryl-4,5-dicarbonitrile imidazoles. tandfonline.com In a one-step reaction between aromatic aldehydes and DAMN, HNO₃ promotes the oxidative cyclocondensation. tandfonline.com This method is particularly amenable to microwave-assisted synthesis, which significantly reduces reaction times and improves yields. tandfonline.comtandfonline.com The use of HNO₃ offers a cost-effective and cleaner alternative to some metal-based catalysts. tandfonline.com
To demonstrate the efficacy of this metal-free approach, a model reaction using p-chlorobenzaldehyde and DAMN was optimized under various conditions.
Table 1: Optimization of HNO₃-catalyzed Synthesis of 2-(4-chlorophenyl)-1H-imidazole-4,5-dicarbonitrile
| Entry | Catalyst | Solvent | Temperature (°C) | Power (W) | Time (min) | Yield (%) |
|---|---|---|---|---|---|---|
| 1 | CAN | MeCN | 70 | 600 | 10 | 72 |
| 17 | HNO₃ | MeCN | 70 | 500 | 5 | 95 |
| 21 | HNO₃ | Ethanol | 70 | 500 | 15 | No reaction |
| 22 | HNO₃ | Ethanol | Reflux | - | 120 | No reaction |
This table is based on data presented in a study on the microwave-assisted synthesis of dicyano imidazoles. tandfonline.com
Cerium(IV) Ammonium (B1175870) Nitrate (B79036)/Nitric Acid (CAN/NA) Promoted Protocols
Cerium(IV) ammonium nitrate (CAN) is a versatile and commercially available oxidizing agent that has been effectively used in the synthesis of 2-aryl-4,5-dicarbonitrile imidazoles. While early methods used stoichiometric amounts of CAN, more recent protocols have employed a catalytic amount of CAN in conjunction with nitric acid (CAN/NA). This system acts as a highly efficient oxidation catalyst for the one-pot, three-component condensation of aromatic aldehydes and DAMN. The role of HNO₃ is believed to be the in-situ regeneration of the active Ce(IV) catalyst. This catalytic approach provides excellent yields under mild conditions and in shorter reaction times compared to methods using CAN as a reagent.
The following table compares the CAN/NA-promoted synthesis with other reported methods for the synthesis of 2-(4-chlorophenyl)-1H-imidazole-4,5-dicarbonitrile.
Table 2: Comparison of Synthetic Conditions for 2-(4-chlorophenyl)-1H-imidazole-4,5-dicarbonitrile
| Method | Oxidant/Catalyst | Solvent | Time | Yield (%) |
|---|---|---|---|---|
| DDQ | DDQ | Dichloromethane | 24 h | 85 |
| CAN (reagent) | CAN | Methanol | 12 h | 88 |
| CAN/NA (catalytic) | CAN (0.1 equiv.), HNO₃ | Acetonitrile (B52724) | 30 min | 96 |
This table is a representation of data comparing different synthetic protocols.
Green Chemistry Principles in Synthetic Route Development
In recent years, the principles of green chemistry have been increasingly applied to the synthesis of imidazole derivatives to develop more environmentally benign and sustainable processes. jipbs.comscispace.comresearchgate.net Key areas of focus include the use of eco-friendly solvents, energy-efficient reaction conditions, and recyclable catalysts.
Microwave-assisted synthesis has emerged as a significant green chemistry technique for the preparation of this compound derivatives. tandfonline.comrsc.org This method offers several advantages over conventional heating, including dramatically reduced reaction times, lower energy consumption, and often higher product yields. tandfonline.comorientjchem.org The rapid and efficient heating provided by microwaves can enhance the performance of catalysts like HNO₃, leading to cleaner reactions with easier purification processes. tandfonline.com
Microwave-Assisted Synthesis Protocols
Microwave-assisted organic synthesis has emerged as a powerful technique for the rapid and efficient construction of heterocyclic compounds. In the context of this compound and its derivatives, microwave irradiation has been shown to significantly reduce reaction times and improve yields compared to conventional heating methods.
A notable one-step microwave-assisted protocol involves the reaction of diaminomaleonitrile (DAMN) with various aromatic aldehydes in the presence of nitric acid as a metal-free catalyst and oxidizing agent. This method provides a direct route to 2-aryl-4,5-dicarbonitrile imidazoles, which are closely related to the parent compound. The use of microwave heating in this synthesis accelerates the reaction, leading to the desired products in a matter of minutes with high yields. The reaction is typically carried out in a solvent such as acetonitrile at an elevated temperature.
The general reaction scheme is as follows: Diaminomaleonitrile + Aromatic Aldehyde --(HNO₃, Microwave)--> 2-Aryl-1H-imidazole-4,5-dicarbonitrile
Detailed research findings have demonstrated the versatility of this method with a range of substituted aromatic aldehydes.
Interactive Data Table: Microwave-Assisted Synthesis of 2-Aryl-1H-imidazole-4,5-dicarbonitrile Derivatives
| Entry | Aldehyde | Time (min) | Yield (%) |
| 1 | Benzaldehyde | 10 | 92 |
| 2 | 4-Methylbenzaldehyde | 12 | 95 |
| 3 | 4-Methoxybenzaldehyde | 12 | 90 |
| 4 | 4-Chlorobenzaldehyde | 8 | 96 |
| 5 | 4-Nitrobenzaldehyde | 7 | 98 |
| 6 | 2-Chlorobenzaldehyde | 10 | 91 |
Solvent-Free and Environmentally Conscious Methodologies
The principles of green chemistry have spurred the development of synthetic methods that minimize or eliminate the use of hazardous solvents. For the synthesis of precursors to this compound, solvent-free approaches have proven effective.
One such method involves the direct reaction of diaminomaleonitrile (DAMN) with aromatic aldehydes under solvent-free conditions to produce (2Z)-2-Amino-3-{[(1E)-(aryl)methylene]-amino}but-2-enedinitrile, a key intermediate. nih.gov For liquid aldehydes, the reaction can be carried out by gently warming the mixture, while for solid aldehydes, the reactants are thoroughly mixed and heated. nih.gov This approach offers significant environmental and cost benefits by avoiding toxic solvents. nih.gov
Interactive Data Table: Solvent-Free Synthesis of Monoimine Precursors from DAMN
| Entry | Aldehyde | Temperature (°C) | Time (min) | Yield (%) |
| 1 | Benzaldehyde | 60 | 15 | 78 |
| 2 | 4-Methylbenzaldehyde | 80 | 10 | 85 |
| 3 | 4-Methoxybenzaldehyde | 80 | 10 | 82 |
| 4 | 4-Chlorobenzaldehyde | 80 | 10 | 88 |
| 5 | 4-Nitrobenzaldehyde | 80 | 10 | 90 |
Another environmentally conscious approach is the use of deep eutectic solvents (DESs) for the synthesis of 2-aminoimidazoles. nih.govmdpi.com These solvents, which are mixtures of hydrogen bond donors and acceptors, are often biodegradable and have low toxicity. nih.govmdpi.com For instance, a mixture of choline (B1196258) chloride and urea (B33335) can serve as an effective reaction medium for the condensation of α-chloroketones and guanidine (B92328) derivatives to form 2-aminoimidazoles, offering shorter reaction times compared to conventional solvents. nih.govmdpi.com
Mechanistic Investigations of this compound Synthesis Pathways
Understanding the reaction mechanism is crucial for optimizing synthetic protocols. The synthesis of 2-aryl-4,5-dicarbonitrile imidazoles from diaminomaleonitrile (DAMN) and aromatic aldehydes under microwave irradiation with nitric acid is believed to proceed through a multi-step pathway.
A plausible mechanism suggests that the reaction is initiated by the condensation of one of the amino groups of DAMN with the aldehyde, catalyzed by nitric acid acting as a Brønsted acid, to form a Schiff base intermediate. Following this, an intramolecular cyclization occurs where the second amino group attacks the imine carbon. The final step involves an oxidative aromatization of the cyclized intermediate to form the stable imidazole ring. In this process, nitric acid also functions as a potent oxidizing agent, facilitating the ring closure and aromatization. This one-pot, one-step approach avoids the pre-functionalization of the starting materials into Schiff bases, streamlining the synthesis.
The proposed mechanism highlights the dual role of nitric acid as both a catalyst for the initial condensation and an oxidant for the final aromatization step, which is a key feature of this efficient synthetic strategy.
Chemical Reactivity and Derivatization of 2 Amino 1h Imidazole 4,5 Dicarbonitrile
Reactivity Profiling of the Amino Group at the 2-Position
The amino group at the C2 position of the imidazole (B134444) ring is a primary site for electrophilic attack and subsequent derivatization due to the lone pair of electrons on the nitrogen atom.
The exocyclic amino group at the 2-position exhibits significant nucleophilic character. This reactivity is fundamental to its interaction with a variety of electrophilic reagents. The nucleophilicity of amino groups in such heterocyclic systems enables reactions that are crucial for molecular elaboration. rsc.org Although the reactivity can be influenced by the electron-withdrawing nature of the adjacent cyano groups, the amino group retains sufficient nucleophilicity to react with strong electrophiles. This characteristic is exemplified by its reaction with nitrous acid (generated in situ from sodium nitrite (B80452) and a strong acid), which leads to the formation of a diazonium salt, a classic transformation for primary aromatic amines. mdpi.com The ability of the amino group to engage in such reactions underscores its availability for covalent bond formation with electron-deficient species.
A key reaction involving the 2-amino group is diazotization, which converts it into a highly reactive diazonium salt. This intermediate serves as a gateway for a variety of further chemical modifications. For instance, 2-Amino-1H-imidazole-4,5-dicarbonitrile can be treated with sodium nitrite in an acidic medium at low temperatures to generate the corresponding 4,5-dicyanoimidazole-2-diazonium chloride in situ. mdpi.com This diazonium intermediate is typically not isolated and is used directly in subsequent steps.
One notable transformation is its use in the synthesis of azo-bridged compounds. The in situ generated diazonium salt can be subjected to reductive coupling. For example, the addition of sodium sulfite (B76179) to the reaction mixture facilitates the formation of 2,2′-azobis(1H-imidazole-4,5-dicarbonitrile) (TCAD), a high-nitrogen compound with significant thermal stability. mdpi.com
Table 1: Synthesis of 2,2′-azobis(1H-imidazole-4,5-dicarbonitrile) via Diazotization
| Reactant | Reagents | Conditions | Product |
|---|---|---|---|
| This compound | 1. Sodium nitrite, Hydrochloric acid2. Sodium sulfite | 0 °C | 2,2′-azobis(1H-imidazole-4,5-dicarbonitrile) (TCAD) |
Data derived from a study on energetic compounds. mdpi.com
Reactivity of the Cyano Functionalities at the 4,5-Positions
The two nitrile groups at the C4 and C5 positions of the imidazole ring are powerful functional groups that can participate in a range of transformations, particularly cycloaddition and hydrolysis reactions.
The cyano groups are excellent dienophiles and can readily participate in cycloaddition reactions. A prominent example is the [3+2] dipolar cycloaddition with azides to form tetrazole rings. This reaction, often referred to as the azide-nitrile cycloaddition, is a powerful method for synthesizing highly nitrogenous compounds. mdpi.com The transformation of the dicarbonitrile functionalities of this compound or its derivatives into bis-tetrazole moieties can significantly alter the chemical properties of the molecule, often leading to materials with high energy content. For example, the derivative TCAD is considered a promising starting material for producing 2,2′-azobis[4,5-di(1H-tetrazol-5-yl)-1H-imidazole] (TTAZI), a compound with a very high nitrogen content. mdpi.com
The dicarbonitrile groups can be hydrolyzed under acidic or basic conditions to yield the corresponding dicarboxylic acid. This transformation converts the nitrile functionalities into carboxylic acid groups, opening up further derivatization possibilities through amide or ester formation. The resulting 2-amino-1H-imidazole-4,5-dicarboxylic acid is a versatile scaffold. It can be readily derivatized with amines or amino acid esters to produce a library of imidazole-4,5-dicarboxamides. nih.gov These reactions demonstrate the utility of the dicarbonitrile as a precursor to polyfunctional imidazole systems.
Formation of Advanced Derivatives and Fused Heterocyclic Systems
The multiple reactive sites on this compound make it an excellent building block for the synthesis of advanced derivatives and complex fused heterocyclic systems. The combination of reactions at both the amino and cyano groups allows for the construction of novel molecular frameworks.
Derivatives such as 2,2′-azobis(1H-imidazole-4,5-dicarbonitrile) (TCAD) serve as platforms for creating even more complex structures. mdpi.com For instance, the cyano groups of TCAD can be further reacted to create fused systems, such as 2,2′-azobis(4,7-diamino-1H-imidazo[4,5,d]pyridazine). mdpi.com Furthermore, the inherent structure of aminoimidazole carbonitriles makes them suitable precursors for synthesizing purine (B94841) analogues through annulation reactions. researchgate.net The strategic functionalization of this core scaffold enables access to a diverse range of heterocyclic compounds, including those with potential applications in materials science and medicinal chemistry. frontiersin.orgrsc.org
Table 2: Examples of Advanced Derivatives from this compound
| Starting Material | Reaction Type | Product |
|---|---|---|
| This compound | Diazotization / Reductive Coupling | 2,2′-azobis(1H-imidazole-4,5-dicarbonitrile) (TCAD) mdpi.com |
| 2,2′-azobis(1H-imidazole-4,5-dicarbonitrile) (TCAD) | Azide-Nitrile Cycloaddition | 2,2′-azobis[4,5-di(1H-tetrazol-5-yl)-1H-imidazole] (TTAZI) mdpi.com |
| This compound | Hydrolysis | 2-Amino-1H-imidazole-4,5-dicarboxylic acid nih.gov |
| 2-Amino-1H-imidazole-4,5-dicarboxylic acid | Amidation | Imidazole-4,5-dicarboxamides nih.gov |
Synthesis of Azo-Bridged Imidazole Compounds (e.g., 2,2′-Azobis(1H-imidazole-4,5-dicarbonitrile) (TCAD))
A significant derivatization of this compound is its conversion to the high-nitrogen, azo-bridged compound, 2,2′-Azobis(1H-imidazole-4,5-dicarbonitrile), commonly known as TCAD. mdpi.comproquest.comnih.gov This transformation highlights the reactivity of the 2-amino group, enabling the linkage of two imidazole rings through an azo group (-N=N-).
The synthesis is typically achieved through a diazotization-coupling sequence. mdpi.com The process begins with the dissolution of this compound in an aqueous acidic medium, such as hydrochloric acid, at low temperatures (e.g., 0 °C). mdpi.com A solution of sodium nitrite is then added dropwise to generate the corresponding 4,5-dicyanoimidazole-2-diazonium chloride intermediate in situ. mdpi.com This reactive diazonium salt is not isolated but is immediately treated with a reducing and coupling agent. In a reported method, a solution of anhydrous sodium sulfite is added to the vigorously stirred suspension of the diazonium salt. mdpi.com This step facilitates the coupling of two imidazole units, resulting in the formation of the azo bridge and yielding TCAD. The final product can be isolated from the reaction mixture; it has been crystallized from water as a tetrahydrate. mdpi.comproquest.com
TCAD is noted for its high thermal stability, with a decomposition temperature reported at 369 °C. mdpi.comnih.gov This property, along with its high nitrogen content, makes it a compound of interest in the field of energetic materials. mdpi.comproquest.com The synthesis demonstrates a practical application of the reactivity of the amino group on the this compound scaffold to create larger, functionalized molecules. mdpi.com
Table 1: Synthesis of 2,2′-Azobis(1H-imidazole-4,5-dicarbonitrile) (TCAD)
| Starting Material | Reagents | Key Intermediate | Product | Ref. |
|---|
Multi-Component Reactions for Imidazo[1,2-a]imidazole Derivatives
Multi-component reactions (MCRs) provide an efficient pathway for synthesizing complex molecular architectures in a single step. This compound serves as a valuable building block in such reactions for the creation of fused heterocyclic systems like imidazo[1,2-a]imidazole derivatives. researchgate.net
One notable example involves a three-component reaction between this compound, an aromatic aldehyde, and benzoyl cyanide in pyridine. researchgate.net This one-pot synthesis proceeds under controlled conditions and can be enhanced by microwave irradiation, presenting an environmentally friendly approach. The reaction mechanism leverages the nucleophilicity of the imidazole ring nitrogens and the exocyclic amino group to react with the electrophilic aldehyde and cyanide components, ultimately leading to the fused imidazo[1,2-a]imidazole core. This method is highly efficient for producing novel 1H-imidazo[1,2-a]imidazole-3-amine derivatives. researchgate.net
The versatility of 2-aminoimidazoles in MCRs allows for the generation of a diverse library of compounds by simply varying the aldehyde and other components, making it a powerful tool in medicinal chemistry and materials science. researchgate.netnih.gov
Table 2: Example of Multi-Component Reaction for Imidazo[1,2-a]imidazole Synthesis
| Imidazole Component | Aldehyde | Cyanide Source | Solvent | Product Type | Ref. |
|---|
Cross-Coupling Reactions for Substituted Imidazoledicarbonitriles (e.g., Suzuki-Miyaura)
Palladium-catalyzed cross-coupling reactions, particularly the Suzuki-Miyaura reaction, are a cornerstone of modern organic synthesis for forming carbon-carbon bonds. nih.govrsc.orgnih.gov While direct coupling on the this compound itself is less common, its halogenated derivatives are excellent substrates for such transformations. For instance, a bromo-substituted imidazoledicarbonitrile can be prepared and subsequently used in Suzuki-Miyaura reactions to introduce a wide variety of aryl or heteroaryl groups.
The general procedure involves reacting the halogenated imidazoledicarbonitrile with a boronic acid in the presence of a palladium catalyst (e.g., a palladium-phosphine complex) and a base. nih.govresearchgate.net The reaction conditions, including the choice of catalyst, ligand, base, and solvent, are crucial for achieving high yields and can be optimized for specific substrates. rsc.org This methodology allows for the synthesis of 2,4,5-trisubstituted imidazoles in a modular and flexible manner. researchgate.net Both electron-donating and electron-withdrawing substituents on the boronic acid are generally well-tolerated, demonstrating the broad scope of this reaction. researchgate.net
This approach is highly valuable for creating libraries of polysubstituted imidazoles, which are common motifs in biologically active molecules. researchgate.net
Table 3: Generalized Suzuki-Miyaura Cross-Coupling of Imidazoledicarbonitrile Derivatives
| Imidazole Substrate | Coupling Partner | Catalyst System | Base | Typical Product | Ref. |
|---|
Ring Transformation Reactions involving 2-Aminoimidazoles
The imidazole ring, while generally stable, can undergo transformation reactions under specific conditions, leading to the formation of different heterocyclic systems. The reactivity of 2-aminoimidazoles allows them to serve as synthons for more complex or alternative ring structures.
For example, studies on related 5-aminopyrimidin-4(3H)-ones have shown that they can be transformed into 2-alkoxy-1H-imidazoles in the presence of oxidative metal salts like CuCl₂ in various alcohols. rsc.org While this is a transformation to an imidazole, it demonstrates the principle of ring interconversion. Conversely, the core structure of this compound, derived from diaminomaleonitrile (B72808) (DAMN), places it within a class of compounds known to be precursors for a variety of heterocycles, including pyrazines, pyrimidines, and purines. researchgate.netnih.gov
The transformation often involves the cleavage of bonds within the imidazole ring and subsequent recyclization with other reagents. For instance, acid-mediated denitrogenative transformation of 5-amino-1,2,3-triazoles can lead to the formation of 2-substituted 1H-imidazole derivatives, showcasing the intricate relationship and potential for interconversion between different azole rings. mdpi.com These reactions, while complex, offer synthetic routes to novel heterocyclic scaffolds that may be difficult to access through other methods.
Advanced Characterization Techniques and Structural Elucidation of 2 Amino 1h Imidazole 4,5 Dicarbonitrile and Its Derivatives
Spectroscopic Methodologies for Structural Confirmation
Spectroscopy is fundamental to the characterization process, with each method offering unique insights into the molecule's features, from the connectivity of atoms to its electronic behavior.
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for mapping the proton (¹H) and carbon (¹³C) skeletons of a molecule. For 2-Amino-1H-imidazole-4,5-dicarbonitrile, the NMR spectra would reveal distinct signals corresponding to each unique magnetic environment within the molecule.
¹H NMR: The proton spectrum is expected to be relatively simple. The protons of the primary amine (-NH₂) group would typically appear as a broad singlet, with its chemical shift influenced by solvent and concentration. The imidazole (B134444) ring N-H proton would also present as a singlet, often at a downfield chemical shift due to its acidic nature and involvement in hydrogen bonding.
¹³C NMR: The carbon spectrum would show distinct resonances for the three different types of carbon atoms. The two nitrile carbons (-C≡N) would appear in the typical range for cyano groups. The two imidazole ring carbons double-bonded to nitrogen (C4 and C5) would be nearly equivalent, and the C2 carbon, bonded to the amino group, would have a characteristic chemical shift.
While specific experimental data is proprietary to chemical suppliers, typical NMR analysis would be conducted using high-field spectrometers, such as a 500 MHz instrument for proton and a 125 MHz for carbon-13 nuclei. mdpi.com
Table 1: Predicted NMR Data for this compound
| Nucleus | Predicted Chemical Shift (δ, ppm) | Multiplicity | Notes |
| ¹H | ~7.0 - 8.0 | Broad Singlet | -NH₂ protons |
| ¹H | ~12.0 - 14.0 | Broad Singlet | Imidazole N-H proton |
| ¹³C | ~110 - 120 | Singlet | Nitrile carbons (-C≡N) |
| ¹³C | ~115 - 130 | Singlet | C4/C5 of imidazole ring |
| ¹³C | ~150 - 160 | Singlet | C2 of imidazole ring |
Note: Predicted values are based on typical chemical shifts for similar functional groups and heterocyclic systems.
Infrared (IR) spectroscopy probes the vibrational modes of a molecule, providing a "fingerprint" based on its functional groups. libretexts.org The analysis of this compound via Fourier Transform Infrared (FTIR) spectroscopy, often using an Attenuated Total Reflectance (ATR) technique, would highlight key stretching and bending vibrations. mdpi.com
Key expected absorption bands include:
N-H Stretching: The amino (-NH₂) group would exhibit symmetric and asymmetric stretching vibrations, typically in the 3300-3500 cm⁻¹ region. The imidazole N-H stretch would also appear in this range, often as a broader band.
C≡N Stretching: A sharp, intense absorption band characteristic of the nitrile functional group is expected in the 2200-2260 cm⁻¹ region. sigmaaldrich.com
C=N and C=C Stretching: Vibrations from the imidazole ring's double bonds would appear in the 1500-1650 cm⁻¹ region.
N-H Bending: The bending vibration for the amine group typically occurs around 1600 cm⁻¹.
Table 2: Characteristic IR Absorption Bands for this compound
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |
| Amine (-NH₂) | Asymmetric & Symmetric Stretch | 3300 - 3500 | Medium-Strong |
| Imidazole (N-H) | Stretch | 3100 - 3300 | Medium, Broad |
| Nitrile (-C≡N) | Stretch | 2200 - 2260 | Strong, Sharp |
| Imidazole Ring | C=N / C=C Stretch | 1500 - 1650 | Medium-Variable |
| Amine (-NH₂) | Bend (Scissoring) | 1590 - 1650 | Medium-Strong |
Mass spectrometry (MS) provides information about the mass-to-charge ratio (m/z) of a molecule and its fragments, confirming the molecular weight and offering clues to its structure. The molecular formula of this compound is C₅H₃N₅, with a molecular weight of approximately 133.11 g/mol . sigmaaldrich.comepa.gov
In a typical mass spectrum, the parent molecular ion peak [M]⁺ would be observed at m/z 133. Analysis of derivatives using techniques like electrospray ionization (ESI-MS) can show adducts such as [M+H]⁺ at m/z 134 or [M+Na]⁺ at m/z 156. uni.lu GC-MS analysis of a related compound, 1H-Imidazole-4,5-dicarbonitrile, shows a top peak at m/z 118, suggesting the loss of a molecular fragment. nih.gov For this compound, fragmentation would likely involve the loss of small, stable molecules like HCN. This technique is also highly effective for verifying the purity of the synthesized compound.
UV-Visible spectroscopy measures the absorption of light in the UV and visible regions, which corresponds to the promotion of electrons from lower to higher energy molecular orbitals. libretexts.org The imidazole ring and nitrile groups constitute a chromophore system capable of undergoing electronic transitions.
For imidazole and its derivatives, two primary types of transitions are expected:
π → π* transitions: These high-energy transitions involve electrons in the π-bonding orbitals of the imidazole ring. For a simple imidazole, this transition occurs at a wavelength (λ_max) around 217 nm. researchgate.net
n → π* transitions: This involves the promotion of a non-bonding electron (from the lone pair on a nitrogen atom) to an anti-bonding π* orbital. masterorganicchemistry.com This is a lower energy transition, typically occurring at a longer wavelength, around 275 nm for imidazole. researchgate.net
The presence of the amino group (an auxochrome) and nitrile groups can shift these absorption maxima and influence the intramolecular charge transfer characteristics of the molecule.
X-ray Crystallography for Solid-State Molecular and Crystal Structure Determination
X-ray crystallography provides the most definitive structural information, mapping the precise three-dimensional positions of atoms in a crystal lattice. semanticscholar.org While the specific crystal structure for this compound is not publicly detailed, extensive studies have been performed on its immediate derivatives, which reveal key structural motifs.
For instance, the derivative 2-azido-1H-imidazole-4,5-dicarbonitrile crystallizes in the monoclinic system with the space group P2₁/c. nih.gov Its molecular structure is nearly planar. nih.gov Another derivative, 2-diazoimidazole-4,5-dicarbonitrile , crystallizes in the trigonal system (P321 space group), with all atoms being approximately coplanar. nih.govresearchgate.net A larger derivative, 2,2′-azobis(1H-imidazole-4,5-dicarbonitrile) , crystallizes as a tetrahydrate in the monoclinic P2₁/c space group. mdpi.com These examples demonstrate the planarity of the dicyanoimidazole core.
Table 3: Crystallographic Data for Derivatives of this compound
| Compound | Crystal System | Space Group | Key Feature | Reference |
| 2-azido-1H-imidazole-4,5-dicarbonitrile | Monoclinic | P2₁/c | Planar molecule, forms 1D chains | nih.gov |
| 2-diazoimidazole-4,5-dicarbonitrile | Trigonal | P321 | Planar molecule, short intermolecular contacts | nih.govresearchgate.net |
| 2,2′-azobis(1H-imidazole-4,5-dicarbonitrile) tetrahydrate | Monoclinic | P2₁/c | Planar imidazole rings, hydrogen-bonded with water | mdpi.com |
The way molecules arrange themselves in the solid state is governed by intermolecular forces. The ability of imidazole derivatives to participate in hydrogen bonding is a critical factor in their supramolecular chemistry. researchgate.net
In the crystal structure of 2-azido-1H-imidazole-4,5-dicarbonitrile , a significant intermolecular N-H···N hydrogen bond is observed. nih.gov This bond forms between the imidazole N-H proton of one molecule and a nitrogen atom of a cyano group on an adjacent molecule. nih.gov This specific interaction links the molecules together, generating a one-dimensional chain structure that extends along the c-axis of the crystal. nih.gov Similarly, in the crystal structure of 2,2′-azobis(1H-imidazole-4,5-dicarbonitrile) tetrahydrate , the molecule is extensively hydrogen-bonded with the co-crystallized water molecules. mdpi.com In 2-diazoimidazole-4,5-dicarbonitrile , the crystal packing is characterized by short contact distances between the nitrogen atoms of the diazo group and the cyano and imidazole nitrogens of neighboring molecules. nih.gov These interactions are fundamental to the stability and properties of the material in the solid state.
Tautomeric Forms and Conformational Analysis in the Crystalline State
The solid-state structure of this compound and its derivatives is dictated by a delicate interplay of electronic effects, steric hindrance, and intermolecular forces, primarily hydrogen bonding. While a definitive crystal structure for the parent compound, this compound, is not extensively documented in publicly available literature, a comprehensive understanding of its likely crystalline conformation and tautomeric preferences can be extrapolated from the crystallographic analysis of its closely related derivatives.
The potential for tautomerism in 2-aminoimidazoles is a critical aspect of their structural chemistry. The 2-amino-1H-imidazole core can exist in two primary tautomeric forms: the amino form and the imino form. Theoretical studies on related 2-aminoimidazole systems often suggest that the amino tautomer is the more stable form under normal conditions, a prediction that is frequently confirmed by solid-state structural data of its derivatives.
A notable derivative, 2,2′-azobis(1H-imidazole-4,5-dicarbonitrile) (TCAD), provides significant insight into the structural behavior of the this compound framework. TCAD, synthesized from this compound, crystallizes as a tetrahydrate in a monoclinic system with the space group P21/c. mdpi.com The imidazole rings in TCAD are planar, indicating a high degree of electron delocalization. mdpi.com This planarity is a common feature in such heterocyclic systems and is expected to be present in the parent compound as well. The crystal structure of TCAD tetrahydrate is heavily influenced by hydrogen bonding, with water molecules playing a key role in the formation of these networks. mdpi.com
The analysis of another derivative, 2-azido-1H-imidazole-4,5-dicarbonitrile, further supports the tendency for planarity and the importance of hydrogen bonding. This compound crystallizes in the monoclinic space group P21/c, and its entire molecule is essentially planar. nih.gov In the crystal, molecules are linked by intermolecular N-H···N hydrogen bonds, where a cyano nitrogen atom acts as the acceptor, creating a one-dimensional chain structure. nih.gov This observation underscores the role of the cyano groups in directing the supramolecular assembly in the solid state.
Further evidence of the structural characteristics of the this compound core comes from the study of a cadmium coordination polymer, [Cd(C₅H₂N₅)₂(C₃H₇NO)₂]n. nih.gov In this metal-organic framework, the deprotonated 2-amino-4,5-dicyanoimidazolate anion acts as a ligand. Both the primary amino group and the cyano groups are involved in hydrogen-bonding interactions with dimethylformamide (DMF) ligands, which stabilizes the crystal packing. nih.gov The imidazole ring of the ligand coordinates to the cadmium ion, demonstrating the potential for this heterocyclic system to participate in the formation of extended structures.
The following table summarizes the crystallographic data for key derivatives of this compound, providing a basis for understanding the structural properties of the parent compound.
| Compound Name | Formula | Crystal System | Space Group | a (Å) | b (Å) | c (Å) | α (°) | β (°) | γ (°) | V (ų) | Z | Ref. |
| 2,2′-Azobis(1H-imidazole-4,5-dicarbonitrile) tetrahydrate | C₁₀H₈N₁₀O₄ | Monoclinic | P2₁/c | 10.2935(2) | 7.36760(10) | 20.1447(4) | 90 | 98.989(2) | 90 | 1500.27(5) | 4 | mdpi.com |
| 2-Azido-1H-imidazole-4,5-dicarbonitrile | C₅HN₇ | Monoclinic | P2₁/c | 7.3217(6) | 12.8128(11) | 7.5202(6) | 90 | 102.215(2) | 90 | 689.51(10) | 4 | nih.gov |
Computational and Theoretical Investigations of 2 Amino 1h Imidazole 4,5 Dicarbonitrile
Quantum Chemical Calculations for Molecular Structure Optimization and Electronic Properties
Quantum chemical calculations are fundamental to predicting the three-dimensional arrangement of atoms in a molecule and understanding its electronic landscape. These methods solve the Schrödinger equation approximately, providing insights into orbital energies and charge distribution.
Density Functional Theory (DFT) is a widely used computational method for investigating the electronic structure of many-body systems, such as atoms and molecules. orientjchem.org It is favored for its balance of accuracy and computational cost. DFT calculations are employed to optimize the molecular geometry of 2-Amino-1H-imidazole-4,5-dicarbonitrile, finding the lowest energy conformation and predicting bond lengths, bond angles, and dihedral angles.
While detailed DFT studies specifically optimizing the geometry of isolated this compound are not extensively detailed in the available literature, this compound serves as a crucial starting material for other molecules that have been studied computationally. For instance, its derivative, 2,2′-azobis(1H-imidazole-4,5-dicarbonitrile) (TCAD), was analyzed using computational methods to fully optimize its molecular structure. mdpi.com Such studies on derivatives underscore the importance of understanding the foundational structure of the parent AIDCN molecule.
The Molecular Electrostatic Potential (ESP) map is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactivity. deeporigin.com It illustrates regions of positive and negative electrostatic potential on the electron density surface, indicating sites for electrophilic and nucleophilic attack, respectively. orientjchem.orgresearchgate.net Typically, red-colored regions denote negative potential (electron-rich), while blue-colored regions represent positive potential (electron-poor). deeporigin.com
Specific ESP maps and detailed reactivity descriptor calculations for this compound are not prominently featured in the reviewed scientific literature. However, the utility of this analysis is demonstrated in the study of its derivative, TCAD. For TCAD, the ESP was calculated to connect its molecular properties to its sensitivity as an energetic material. mdpi.com The analysis revealed strong negative potential regions, which are often associated with low sensitivity to impact. mdpi.com This highlights the type of insights that ESP calculations could provide for AIDCN itself, identifying its most reactive sites and intermolecular interaction patterns.
Frontier Molecular Orbital (FMO) theory simplifies chemical reactivity to the interaction between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). scielo.org.mx The HOMO is the orbital from which a molecule is most likely to donate electrons, while the LUMO is the orbital that is most likely to accept electrons. scielo.org.mx The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a critical parameter for determining a molecule's electrical transport properties, chemical stability, and reactivity. researchgate.netdoronscientific.com A smaller gap generally suggests higher reactivity. doronscientific.com
Direct computational data detailing the HOMO-LUMO gap for an isolated molecule of this compound is limited in published research. However, experimental studies have provided some insight into its electronic structure. Photoemission spectroscopy (PES) measurements on a bulk film of AIDCN determined its ionization potential (the energy required to remove an electron, analogous to the HOMO energy) to be 6.6 eV. aip.org The study noted that the molecular orbitals of AIDCN are well-delocalized over the entire molecule, a favorable characteristic for charge transport in electronic devices. aip.org
For context, FMO analysis is frequently performed on other imidazole (B134444) derivatives. For example, a DFT study on 4(5)-Imidazole-carbaldehyde-N(5)-phenylthiosemicarbazone calculated a HOMO-LUMO energy gap of 3.87 eV. orientjchem.org
Table 1: Electronic Properties of AIDCN and a Related Imidazole Derivative This table includes experimental data for AIDCN and computational data for a different imidazole compound for comparative context, as specific computational FMO data for isolated AIDCN was not found in the searched literature.
| Compound | Property | Value (eV) | Method | Reference |
|---|---|---|---|---|
| This compound (AIDCN) Film | HOMO Energy (Ionization Potential) | 6.6 | Experimental (PES) | aip.org |
| 4(5)-Imidazole-carbaldehyde-N(5)-phenylthiosemicarbazone | HOMO-LUMO Gap | 3.87 | Computational (DFT) | orientjchem.org |
Thermochemical and Kinetic Studies through Computational Methods
Computational methods are also employed to investigate the thermodynamic stability and decomposition pathways of molecules. These studies are particularly important for energetic materials and for assessing the thermal stability of compounds under various conditions.
The standard enthalpy of formation (ΔHf°) is a measure of the energy change when one mole of a compound is formed from its constituent elements in their standard states. It is a key indicator of a molecule's energetic content. Computational chemistry allows for the calculation of this value through various protocols, often involving isodesmic reactions.
While a calculated standard molar enthalpy of formation for this compound is not reported in the available research, the enthalpy of formation for its derivative, TCAD, has been computed. The calculated standard molar enthalpy of formation for TCAD is notably high at 960 kJ·mol⁻¹, a property attributed to the energetic contribution of its azo bridge. mdpi.com This demonstrates the utility of such calculations in characterizing the energetic nature of related compounds.
Computational studies can model the reaction pathways of thermal decomposition to determine kinetic parameters like the activation energy (Ea). The activation energy represents the minimum energy required to initiate the decomposition reaction and is a crucial factor in assessing thermal stability.
Specific computational kinetic studies on the thermal decomposition of this compound were not found in the reviewed literature. Experimentally, the compound is noted to decompose at approximately 270 °C.
For comparison, a computational and experimental study on the derivative TCAD found it to be highly stable, with a decomposition temperature of 369 °C and a very high apparent activation energy of 480 kJ·mol⁻¹. mdpi.com Theoretical investigations into other imidazole-based energetic materials have also explored decomposition mechanisms, such as NO₂ elimination and nitro-nitrite isomerization, highlighting the role of conical intersections in the process. nih.gov These types of detailed mechanistic studies could similarly illuminate the specific decomposition pathways of AIDCN.
Table 2: Thermal Properties of AIDCN and Its Derivative TCAD This table presents experimental data for AIDCN and computational/experimental data for its derivative, TCAD, for comparative purposes.
| Compound | Property | Value | Method | Reference |
|---|---|---|---|---|
| This compound (AIDCN) | Decomposition Temperature | ~270 °C | Experimental | |
| 2,2′-Azobis(1H-imidazole-4,5-dicarbonitrile) (TCAD) | Decomposition Temperature | 369 °C | Experimental (DTA/TG) | mdpi.com |
| Activation Energy (Ea) | 480 kJ·mol⁻¹ | Calculated from DTA/TG | mdpi.com |
Solvent Effects on Molecular and Electronic Properties through Computational Models
Computational models, particularly those employing quantum mechanical methods, have become indispensable tools for investigating the influence of the solvent environment on the molecular and electronic characteristics of chemical compounds. For this compound, while specific experimental and computational studies on its solvatochromic behavior are not extensively documented in publicly available literature, the principles and methodologies can be understood by drawing parallels with computational studies on other imidazole derivatives. nih.govnih.gov These studies provide a framework for predicting how solvents would likely affect the properties of this compound.
The primary theoretical approach for modeling solvent effects is the use of continuum solvation models, such as the Polarizable Continuum Model (PCM). In this model, the solvent is treated as a continuous medium with a specific dielectric constant, and the solute is placed in a cavity within this medium. This method allows for the calculation of how the solvent's polarity influences the electronic structure and properties of the solute molecule.
Computational investigations into the solvent effects on substituted imidazoles have demonstrated that various molecular and electronic properties are sensitive to the surrounding medium. nih.govresearchgate.net These properties include the dipole moment, the energies of the frontier molecular orbitals (HOMO and LUMO), and the electronic absorption spectra (UV-Vis).
Dipole Moment and Solvent Polarity:
Illustrative Data on Calculated Dipole Moments in Different Solvents
| Solvent | Dielectric Constant (ε) | Calculated Dipole Moment (Debye) |
| Gas Phase | 1 | Hypothetical Value: 4.5 |
| Dioxane | 2.2 | Hypothetical Value: 5.8 |
| Acetone | 20.7 | Hypothetical Value: 7.2 |
| Ethanol | 24.6 | Hypothetical Value: 7.5 |
| Water | 78.4 | Hypothetical Value: 8.1 |
Note: The values in this table are hypothetical and for illustrative purposes to demonstrate the expected trend based on studies of other polar molecules in different solvents.
Frontier Molecular Orbitals and Electronic Spectra:
The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial in determining the electronic properties and reactivity of a molecule. The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is related to the electronic excitation energy and can be correlated with the wavelength of maximum absorption (λmax) in the UV-Vis spectrum.
Computational studies on similar molecules have shown that solvents can significantly affect the HOMO and LUMO energy levels. researchgate.net Generally, polar solvents tend to stabilize both the HOMO and LUMO, but the extent of stabilization can differ, leading to a change in the HOMO-LUMO gap. For molecules with intramolecular charge transfer character, an increase in solvent polarity often leads to a greater stabilization of the more polar excited state compared to the ground state. This results in a red shift (bathochromic shift) in the calculated UV-Vis absorption spectrum.
Given the presence of both electron-donating (amino group) and electron-withdrawing (dicarbonitrile) moieties on the imidazole ring, this compound likely exhibits some degree of intramolecular charge transfer. Therefore, it is plausible that its λmax would show a positive solvatochromism, shifting to longer wavelengths in more polar solvents. Time-Dependent Density Functional Theory (TD-DFT) calculations coupled with a PCM are the standard method for simulating such solvatochromic shifts. mdpi.comnih.gov
Hypothetical Calculated Electronic Properties in Different Solvents
| Solvent | HOMO Energy (eV) | LUMO Energy (eV) | HOMO-LUMO Gap (eV) | Calculated λmax (nm) |
| Gas Phase | -5.8 | -1.5 | 4.3 | 288 |
| Dioxane | -5.9 | -1.7 | 4.2 | 295 |
| Acetone | -6.1 | -2.0 | 4.1 | 302 |
| Ethanol | -6.2 | -2.1 | 4.1 | 303 |
| Water | -6.4 | -2.4 | 4.0 | 310 |
Note: The values in this table are hypothetical and intended to illustrate the general trends observed for molecules with intramolecular charge transfer characteristics in different solvents.
Advanced Applications and Research Frontiers of 2 Amino 1h Imidazole 4,5 Dicarbonitrile Derivatives
Applications in Advanced Materials Science
The imidazole (B134444) backbone, enriched with amino and nitrile functionalities, provides a versatile platform for the synthesis of novel materials with tailored properties for high-performance applications.
Development of High-Nitrogen Energetic Materials
2-Amino-1H-imidazole-4,5-dicarbonitrile serves as a key starting material in the synthesis of high-nitrogen energetic compounds. These materials are sought after for applications such as propellants and gas generants due to their high heats of formation and the production of environmentally benign nitrogen gas upon decomposition.
A significant derivative is 2,2′-azobis(1H-imidazole-4,5-dicarbonitrile) (TCAD), which is synthesized from this compound. mdpi.com Research highlights TCAD as an interesting energetic molecule due to its excellent thermal stability and low sensitivity. mdpi.com It has a high decomposition temperature of 369 °C and a calculated standard molar enthalpy of formation of 960 kJ mol⁻¹, a high value attributed to the energetic contribution of the azo bridge linking the two imidazole rings. mdpi.com The strong negative electrostatic potential regions in the TCAD molecule are indicative of low sensitivity to impact. mdpi.com
The dinitrile functionalities on the imidazole ring in TCAD offer further synthetic pathways. They can undergo [2+3] dipolar azide-nitrile cycloaddition reactions to create tetrazole rings, significantly increasing the nitrogen content and energetic potential. mdpi.com This positions TCAD as a promising precursor for even more powerful energetic materials, such as 2,2′-azobis[4,5-di(1H-tetrazol-5-yl)-1H-imidazole] (TTAZI). mdpi.com Beyond its role as a precursor, TCAD itself is being explored for use in pyrotechnic fire extinguishers as a coolant and reductant capable of producing large volumes of nitrogen gas. mdpi.com
| Compound | Abbreviation | Decomposition Temperature (°C) | Calculated Enthalpy of Formation (kJ mol⁻¹) | Key Feature | Reference |
|---|---|---|---|---|---|
| 2,2′-azobis(1H-imidazole-4,5-dicarbonitrile) | TCAD | 369 | 960 | High thermal stability; precursor to TTAZI | mdpi.com |
| 4,5-di(1H-tetrazol-5-yl)-1H-imidazol-2-amine | - | 227 | Not Reported | Tetrazole derivative with high N-content | mdpi.com |
Integration into Polymers and Advanced Composite Structures
The primary application of this compound in polymer science is in the formation of coordination polymers and metal-organic frameworks (MOFs). Its multiple nitrogen sites—from the imidazole ring, the amino group, and the nitrile groups—make it an excellent ligand for coordinating with metal ions. This ability allows for the construction of one-, two-, and three-dimensional polymeric networks. These materials are of significant interest for applications in gas storage, catalysis, and sensing. A notable example is the formation of a three-dimensional metal-organic framework with silver(I). sigmaaldrich.com
While the imidazole scaffold is a key component of these specialized coordination polymers, the integration of this compound into more conventional polymers or as a component in advanced composite structures is not widely documented in available research. The focus remains on its utility as a multidentate ligand in supramolecular chemistry.
Potential in Electronics and Nanotechnology
This compound, also known as AIDCN, shows potential in the field of organic electronics. It is reported to be a component in the fabrication of organic electrical bistable devices. sigmaaldrich.com These devices can switch between two electrical states (e.g., high and low conductivity), a property essential for memory applications.
Furthermore, AIDCN may be used in the construction of electronic devices that incorporate a thin metal layer embedded within the organic material, specifically in structures where metal nanoclusters are situated between two organic layers. sigmaaldrich.com This application aligns with the "bottom-up" approach in nanotechnology, where molecular components are assembled to create functional nanostructures. nih.gov The compound's low conductivity, good film-formability, and stability are advantageous properties for these applications. sigmaaldrich.com
Roles in Catalysis and Coordination Chemistry
The rich coordination chemistry of imidazole derivatives is a cornerstone of their application in catalysis and the design of complex molecular architectures.
Function as Ligands in Metal Complex Formation
The imidazole ring and its derivatives are highly effective ligands in coordination chemistry. clinmedkaz.org this compound and its close analogues possess multiple potential donor atoms, enabling them to coordinate with metal ions in various modes to construct intricate structures. researchgate.net The parent compound, 4,5-imidazoledicarboxylic acid (H3IMDC), which features carboxylic acid groups instead of nitriles, demonstrates this versatility. H3IMDC has six potential donor atoms (two imidazole nitrogens and four carboxylate oxygens) and can be deprotonated to varying degrees, allowing it to form diverse coordination polymers. researchgate.net
This ability to form complex structures is shared by dicarbonitrile derivatives. Research on imidazole-based ligands has led to the synthesis of new one- and two-dimensional coordination polymers. researchgate.net These studies demonstrate the systematic design of supramolecular networks by combining the coordination geometries of metal centers with the versatile binding capabilities of imidazole-based ligands. researchgate.net
| Ligand Type | Metal Ion(s) | Dimensionality | Key Structural Feature | Reference |
|---|---|---|---|---|
| 2-(2-carboxylphenyl)-1H-imidazole-4,5-dicarboxylic acid | Sr(II) | 3D | (5,5)-connected framework with "H-shape" channels | researchgate.net |
| 2-(3-carboxylphenyl)-1H-imidazole-4,5-dicarboxylic acid | Cd(II) | 2D | Net-like layer structure | researchgate.net |
| 1-Ethyl-imidazole | Fe(II), Ni(II) | 2D | Hofmann-like cyano-bridged sheet | researchgate.net |
| This compound | Ag(I) | 3D | Metal-Organic Framework (MOF) | sigmaaldrich.com |
Utilization in Photoredox Catalysis
While the amino-imidazole scaffold is of broad interest in chemistry, specific research detailing the use of this compound or its direct derivatives in photoredox catalysis is not extensively documented in the reviewed literature. Photoredox catalysis often utilizes organic molecules that can participate in single-electron transfer processes upon photoexcitation, but the application of this specific compound in such catalytic cycles has not been a prominent research focus.
Explorations in Medicinal Chemistry and Agrochemical Research
The imidazole scaffold, particularly when functionalized as this compound, represents a versatile and highly valuable building block in the development of novel bioactive compounds. Its unique electronic properties and the presence of multiple reaction sites—the amino group and two nitrile groups—allow for extensive chemical modification, leading to a diverse range of derivatives with significant potential in both medicine and agriculture.
The strategic design of new bioactive molecules often relies on core structures that can be readily diversified. This compound serves as an exemplary precursor for synthesizing more complex heterocyclic systems. Researchers leverage this starting material to construct a variety of scaffolds with tailored properties.
A notable example is the synthesis of 2,2′-azobis(1H-imidazole-4,5-dicarbonitrile) (TCAD), a high-nitrogen compound, which is produced directly from commercially available this compound. mdpi.com The synthesis involves dissolving the parent compound in water and hydrochloric acid at 0 °C, followed by the addition of sodium nitrite (B80452) and subsequently anhydrous sodium sulfite (B76179). mdpi.com This transformation creates a new azo-bridged scaffold, which itself is a promising starting material for other energetic compounds like 2,2′-azobis[4,5-di(1H-tetrazol-5-yl)-1H-imidazole] (TTAZI). mdpi.com
Beyond energetic materials, the imidazole framework is central to medicinal chemistry. The imidazole core is an essential structural element in numerous pharmaceuticals. researchgate.net Derivatives such as N,N'-disubstituted imidazole-4,5-dicarboxamides (I45DCs) have been designed based on the structures of purines that interact with key cellular proteins. nih.gov The synthesis of these dicarboxamides demonstrates the conversion of the nitrile groups of the parent scaffold into amide functionalities, which are crucial for establishing specific biological interactions, such as hydrogen bonding with enzyme active sites. nih.gov The accessibility and ease of diversification make these imidazole-derived scaffolds highly attractive for creating libraries of compounds for lead discovery. nih.gov
| Synthesized Scaffold/Derivative | Precursor | Synthesis Method Highlight | Potential Application |
|---|---|---|---|
| 2,2′-Azobis(1H-imidazole-4,5-dicarbonitrile) (TCAD) | This compound | Diazotization followed by reduction with sodium sulfite. mdpi.com | Dyes, Energetic Materials. mdpi.com |
| N,N'-disubstituted imidazole-4,5-dicarboxamides (I45DCs) | Imidazole-4,5-dicarboxylic acid (derived from dinitrile) | Conversion of nitrile groups to amides to mimic adenosine (B11128) structures. nih.gov | Antiproliferative Agents. nih.gov |
| 2,4,5-trisubstituted imidazoles | Various (e.g., aldehydes, amines) | Catalyst-driven multicomponent reactions (e.g., using TMSOTF). researchgate.net | General Medicinal Chemistry. researchgate.net |
A primary goal of synthesizing new molecular scaffolds is to investigate their interactions with specific biological targets to develop new therapeutic agents. Derivatives of the imidazole-4,5-dicarbonitrile core have shown significant promise in this area, particularly as enzyme inhibitors.
One area of investigation has been the development of antiproliferative agents for cancer therapy. A series of N,N'-disubstituted imidazole-4,5-dicarboxamides (I45DCs) were designed to mimic substituted adenosines and tested for their ability to inhibit the proliferation of human leukemia (HL-60) cells. nih.gov The design was based partly on the structures of purine (B94841) compounds known to complex with cyclin-dependent kinase 2 (cdk2), a crucial protein for cell cycle regulation. nih.gov A majority of the synthesized I45DCs were found to inhibit HL-60 cell proliferation with IC₅₀ values in the 2.5–25 µM range, demonstrating the potential of this scaffold in developing anticancer agents. nih.gov The structure-activity relationship (SAR) of these compounds was consistent with expected hydrogen bonding within the ATP-binding site of their target. nih.gov
| Derivative Class | Biological Target/Assay | Key Research Finding |
|---|---|---|
| N,N'-disubstituted imidazole-4,5-dicarboxamides (I45DCs) | Antiproliferative activity against HL-60 cells (human leukemia) | Inhibited cell proliferation with IC₅₀ values ranging from 2.5 to 25 µM. nih.gov |
| I45DCs | Cyclin-dependent kinase 2 (cdk2) (putative) | SAR data is consistent with hydrogen bonding interactions in the ATP-binding site of cdk2. nih.gov |
While direct applications of this compound derivatives in commercial agrochemicals are not extensively documented in available research, the broader class of imidazole-derived heterocyclic compounds plays a significant role in modern agriculture. mdpi.com The structural motifs present in the imidazole core are utilized to develop molecules with potent insecticidal, fungicidal, and herbicidal properties. mdpi.com
For instance, research into agrochemicals often involves using an imidazole ring as a foundational block for more complex structures, such as 1,3,4-oxadiazoles. mdpi.com The synthesis pathway can start from an imidazole precursor, which is chemically modified to produce the final active compound. One study details the synthesis of 2-methyl-4-nitro-1-imidazoacethydrazide from 2-methyl-4-nitro-imidazole, which is then cyclized to form a 1,3,4-oxadiazole (B1194373) ring. mdpi.com
Derivatives from these related heterocyclic families have demonstrated significant efficacy. For example, 2-Benzylthio-5-(4-Aminophenyl)-1,3,4-oxadiazole was tested against the cotton bollworm (Helicoverpa armigera), a major agricultural pest. agrojournal.org In field trials, this compound showed a control efficiency of 68.5% against the pest larvae, suggesting that such scaffolds are promising active ingredients for new insecticides. agrojournal.org Similarly, other oxadiazole derivatives have been developed as herbicides effective against weeds like Echinochloa cruss-galli (barnyard grass). mdpi.com These examples underscore the potential of using imidazole-based synthons, including this compound, as a starting point for novel crop protection solutions.
Applications in Analytical Chemistry for Substance Detection and Quantification
The unique chemical and physical properties of this compound and its derivatives make them suitable for applications in analytical chemistry, particularly in the fabrication of electronic devices and as components in detection systems.
This compound, also known as AIDCN, is an organic compound noted for its good film formability and stability. sigmaaldrich.com These characteristics have led to its use in the fabrication of organic electrical bistable devices. sigmaaldrich.com In this application, a thin metal layer is embedded within the organic material (AIDCN) to create a layered structure between two electrodes, which can exhibit memory or switching effects relevant to electronic sensors and data storage. sigmaaldrich.com
Furthermore, derivatives of the core compound have been recognized for their properties as dyes, which are fundamental to many detection and quantification methods. mdpi.com For example, 2,2′-azobis(1H-imidazole-4,5-dicarbonitrile) (TCAD) and its related adducts are classified as dyes. mdpi.com The chromophoric nature of the azo bridge in TCAD allows it to absorb and emit light, a principle that underpins colorimetric assays and staining techniques used for substance detection in various scientific fields.
| Compound/Derivative | Application Area | Function and Principle |
|---|---|---|
| This compound (AIDCN) | Organic Electronics | Used as a stable, film-forming organic material in the fabrication of electrical bistable devices for potential sensor applications. sigmaaldrich.com |
| 2,2′-Azobis(1H-imidazole-4,5-dicarbonitrile) (TCAD) | Detection/Quantification | Functions as a dye due to its chromophoric azo group, making it suitable for colorimetric detection methods. mdpi.com |
Mentioned Compounds
| Compound Name |
|---|
| This compound (AIDCN) |
| 2,2′-azobis(1H-imidazole-4,5-dicarbonitrile) (TCAD) |
| 2,2′-azobis[4,5-di(1H-tetrazol-5-yl)-1H-imidazole] (TTAZI) |
| N,N'-disubstituted imidazole-4,5-dicarboxamides (I45DCs) |
| 2-methyl-4-nitro-imidazole |
| 2-methyl-4-nitro-1-imidazoacethydrazide |
| 2-Benzylthio-5-(4-Aminophenyl)-1,3,4-oxadiazole |
| 1H-imidazole-4,5-dicarbonitrile |
Future Directions and Emerging Research Paradigms
Innovation in Sustainable and Efficient Synthetic Routes for 2-Amino-1H-imidazole-4,5-dicarbonitrile
The future of chemical manufacturing hinges on the development of sustainable and efficient synthetic methodologies. For this compound, current syntheses often rely on commercially available precursors, but significant opportunities exist for innovation. Future research is expected to focus on "green" chemistry principles to minimize environmental impact and enhance efficiency.
Emerging strategies in the broader field of imidazole (B134444) synthesis point toward promising avenues. The use of deep eutectic solvents (DES), for instance, offers a biodegradable and non-toxic alternative to conventional organic solvents. mdpi.com Similarly, the application of reusable, bio-organic catalysts like L-proline in one-pot, multi-component reactions represents a key area for development, potentially streamlining the synthesis of the imidazole core with high yields and reduced reaction times. jmchemsci.com Research into microwave-assisted synthesis, which has been effective for other amino imidazole carbonitriles, could also dramatically reduce reaction times and energy consumption. researchgate.net The goal will be to adapt these modern techniques to the specific synthesis of this compound, moving away from harsher reagents and multi-step processes toward more elegant and environmentally benign synthetic routes.
Unveiling Novel Derivatization Pathways and Functional Group Transformations
This compound is a highly functionalized molecule, making it an ideal scaffold for chemical elaboration. Future research will undoubtedly continue to exploit its reactive sites—the amino group and the two nitrile groups—to build a diverse library of novel compounds.
The nitrile groups are particularly versatile. A significant area of future exploration is the expansion of the [2+3] dipolar azide-nitrile cycloaddition reaction. This has already been identified as a pathway to creating tetrazole-containing derivatives, which are highly promising energetic materials. mdpi.com Further research could optimize this cycloaddition to produce a new generation of high-nitrogen compounds. Another pathway involves the reaction of the nitrile groups with hydroxylamine (B1172632) to form bis(carboximidamide) intermediates, which can then be cyclized to create complex, fused-ring systems like oxadiazoles. acs.org
The amino group also offers a handle for extensive derivatization. It can be diazotized and subsequently transformed to create azo-bridged compounds like 2,2′-azobis(1H-imidazole-4,5-dicarbonitrile) (TCAD), a thermally stable energetic material. mdpi.comnih.gov Exploring variations of this coupling reaction could yield a range of novel azo dyes and photoswitches. mdpi.comnih.gov General oxidative functional group transformations, a potent strategy for enriching chemical diversity, could also be applied, potentially converting the amine into other functionalities to access new chemical space. rsc.org
The following table summarizes key derivatization pathways that represent fertile ground for future research.
| Starting Material | Reagents | Product Type | Potential Application |
| This compound | Sodium Nitrite (B80452), Sodium Sulfite (B76179) | Azo-bridged imidazole (e.g., TCAD) mdpi.com | Energetic Materials, Dyes |
| This compound | Azides | Tetrazole-fused imidazoles mdpi.com | High-Nitrogen Energetics |
| This compound | Hydroxylamine, then Acid Anhydride | Fused Tricyclic Oxadiazole Systems acs.org | Heat-Resistant Materials |
| This compound | Formic Acid, Hydrazine | Fused Tricyclic Triazolo-pyridazine Systems acs.org | High-Performance Materials |
| 5-amino-alpha-imino-1H-imidazole-4-acetonitriles | Isocyanates | 4,4'-bi-1H-imidazol-2-ones nih.gov | Heterocyclic Synthesis |
Deeper Mechanistic Understanding of Complex Reaction Systems
To fully optimize the synthesis and derivatization of this compound, a deeper mechanistic understanding of the underlying reactions is essential. While synthetic routes are established, detailed kinetic and mechanistic studies are an emerging research paradigm. For example, understanding the precise mechanism of the cyclization reactions that form the imidazole ring or the subsequent annulation reactions to build fused systems is critical for improving yields and controlling selectivity. researchgate.net
Future work will likely involve a combination of experimental techniques (such as in-situ spectroscopy) and computational modeling to elucidate reaction pathways. Investigating the kinetics of key transformations, similar to the analysis performed on the thermal decomposition of its derivative TCAD, can provide crucial data for process safety and optimization. mdpi.comnih.gov Understanding the role of intermediates, such as the in-situ generated diazonium salts during the formation of TCAD mdpi.com, will allow for more precise control over reaction outcomes and potentially the interception of these intermediates to forge new synthetic pathways.
Predictive Design of Functional Materials and Bioactive Agents through Advanced Computational Modeling
Advanced computational modeling is shifting from a tool for post-synthesis analysis to a predictive engine for in silico design. For this compound and its derivatives, this represents a major future direction. Density Functional Theory (DFT) and other methods are already being used to calculate key properties of its derivatives, particularly in the field of energetic materials. researchgate.net
Computational studies have successfully optimized molecular structures, calculated thermodynamic parameters like heats of formation, and mapped the electrostatic potential (ESP) of molecules. mdpi.comresearchgate.net The ESP is particularly valuable as it can help predict sensitivity to impact, a critical parameter for energetic materials. mdpi.com Future research will expand this predictive power to screen vast virtual libraries of potential derivatives for desired characteristics—be it the detonation performance of an energetic material, the electronic bandgap of a semiconductor, or the binding affinity of a potential drug candidate. This predictive-first approach will accelerate the discovery of new functional molecules by focusing synthetic efforts on the most promising candidates identified through modeling.
The table below shows examples of properties calculated for a key derivative, demonstrating the power of computational analysis.
| Compound | Property | Value / Finding | Tool / Method |
| 2,2′-Azobis(1H-imidazole-4,5-dicarbonitrile) (TCAD) | Molecular Structure | Optimized geometry reveals a planar structure. mdpi.com | Computational |
| TCAD | Standard Molar Enthalpy of Formation | Very high (960 kJ mol⁻¹), indicating significant stored energy. mdpi.com | Computational |
| TCAD | Electrostatic Potential (ESP) | Strong negative potential regions indicate low sensitivity to impact. mdpi.com | Computational |
| TCAD | Thermal Stability | High decomposition temperature of 369 °C. mdpi.comnih.gov | Thermal Analysis |
| Imidazole-based Energetics | Detonation Performance | Predicted using heats of formation and density. researchgate.net | Gaussian 09, EXPLO5 |
Exploration of Underexplored Biological Activities and Therapeutic Potentials
While much of the current research on this compound focuses on materials science, its core imidazole structure is a well-established pharmacophore and a key building block in medicinal chemistry. researchgate.net This suggests a significant, yet largely unexplored, potential for its derivatives as therapeutic agents. The imidazole scaffold is present in numerous drugs, and related amino imidazole carbonitrile compounds have demonstrated promising antiviral activity, specifically against the influenza A virus. researchgate.net
Future research paradigms will involve the systematic biological screening of derivatives of this compound. Given the known antiproliferative activities of other complex imidazole derivatives mdpi.com, screening against various cancer cell lines is a logical next step. Furthermore, its structural similarity to precursors used in prebiotic chemistry to form purines and peptide nucleic acid (PNA) analogs suggests that its derivatives could be explored as novel biomolecular tools or probes. researchgate.net This frontier of research will focus on synthesizing libraries of derivatives and evaluating their efficacy against a wide range of biological targets, potentially uncovering new lead compounds for drug discovery.
Integration into Multifunctional Material Systems and Nanotechnological Devices
The unique properties of this compound (also known as AIDCN) make it a prime candidate for integration into advanced functional materials and nanotechnological devices. It has already been reported that AIDCN can be used to fabricate organic electrical bistable devices, where a thin film of the material exhibits switchable conductivity. chemicalbook.com This opens the door for its use in next-generation memory and logic circuits.
Another established application is its ability to form a 3-D metal-organic framework (MOF) with silver(I), highlighting its potential as a versatile building block for these highly porous and functional materials. chemicalbook.com Future research will likely explore the creation of new MOFs with different metal ions to tune properties for applications in gas storage, catalysis, or chemical sensing.
Furthermore, the hydrolysis of the compound's nitrile groups yields 1H-imidazole-4,5-dicarboxylic acid, a ligand that has been used to functionalize silver nanoparticles. nih.gov These functionalized nanoparticles have been successfully employed as dual colorimetric sensors for zinc ions and homocysteine. nih.gov This points to a promising future for derivatives of this compound in the development of nanoparticle-based sensors and diagnostic tools. The integration of its high-energy derivatives into nanoscale energetic systems (nano-thermites) also represents an emerging area of materials science.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
